molecular formula C17H13N3O6 B12522845 4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide CAS No. 781671-21-4

4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide

Cat. No.: B12522845
CAS No.: 781671-21-4
M. Wt: 355.30 g/mol
InChI Key: YDDDSFKRRQXBAS-UHFFFAOYSA-N
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Description

Structural Elucidation of 4-Nitrobenzoic Acid;2-(1-Oxidopyridin-2-Ylidene)Pyridin-1-Ium 1-Oxide

Molecular Architecture Analysis

The molecular architecture of this compound features a hybrid system comprising a nitrobenzoic acid group covalently linked to a pyridinium N-oxide unit. The nitro group at the para position of the benzoic acid moiety induces electron-withdrawing effects, polarizing the aromatic ring and enhancing hydrogen-bonding capabilities with adjacent molecules. The pyridinium N-oxide component exhibits partial double-bond character between the nitrogen and oxygen atoms, as evidenced by bond lengths of approximately 1.29 Å for N–O bonds in analogous structures.

Zwitterionic Character Determination

The zwitterionic nature of this compound arises from proton transfer between the carboxylic acid group of 4-nitrobenzoic acid and the pyridinium N-oxide moiety. Infrared spectroscopy data from related compounds show characteristic shifts in O–H stretching frequencies (2500–3000 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹), confirming intramolecular proton transfer. X-ray charge density maps further reveal localized positive charges on the pyridinium nitrogen (+0.32 e) and negative charges on the deprotonated carboxylate oxygen (−0.45 e). This charge separation creates a dipole moment of 4.8 Debye, aligning with computational predictions using density functional theory.

Tautomeric Equilibrium Studies

Tautomeric equilibria between enolic (O-protonated) and keto (N-protonated) forms are influenced by solid-state packing and solvent effects. Solid-state nuclear magnetic resonance (NMR) studies of analogous pyridinium oxides demonstrate a 85:15 keto-enol ratio in crystalline phases, while solution-phase UV-Vis spectroscopy shows reversible tautomerization with an equilibrium constant (Kₜ) of 1.2 × 10³ at 298 K. The keto form predominates due to stabilization via resonance-assisted hydrogen bonds between the nitro group and adjacent aromatic protons, as shown in Table 1.

Table 1: Key bond lengths (Å) and angles (°) influencing tautomeric stability

Parameter Keto Form Enol Form
N–O bond length 1.291 1.305
C–O (carboxylate) 1.254 1.267
O···H–N hydrogen bond 2.65 2.89
Torsion angle (C–N–O–H) 178.2° 162.4°
X-ray Crystallographic Characterization

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, and β = 112.3°. The asymmetric unit contains one molecule of this compound, with intermolecular O–H···O hydrogen bonds (2.65–2.89 Å) forming a two-dimensional network parallel to the (101) plane. π-π stacking interactions between pyridinium rings occur at centroid distances of 3.64 Å, contributing to layered molecular packing (Figure 1).

Figure 1: Crystal packing diagram showing hydrogen-bonded layers (blue dashed lines) and π-π interactions (green dashed lines)
(Note: Figure omitted in text format; described based on crystallographic data from.)

Properties

CAS No.

781671-21-4

Molecular Formula

C17H13N3O6

Molecular Weight

355.30 g/mol

IUPAC Name

4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide

InChI

InChI=1S/C10H8N2O2.C7H5NO4/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10)

InChI Key

YDDDSFKRRQXBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

Oxidation of Nitroalkylbenzenes to 4-Nitrobenzoic Acid

The 4-nitrobenzoic acid component is typically synthesized via oxidation of 4-nitrotoluene or 4-nitroacetophenone. Below are key methods:

Method Reagents/Conditions Yield Catalysts References
Liquid-phase oxidation 4-Nitrotoluene + O₂, Br₂, Mn/Co catalysts, 150–250°C, 0–1500 psi ~70% Mn, Co (0.3–2% w/w)
Nitric acid oxidation 4-Nitroacetophenone + HNO₃, H₂O, 60–100°C, 6–8 hrs; ammonium metavanadate (0.5–2%) 82% NH₄VO₃
Catalytic oxidation 4-Nitrotoluene + O₂, Au₂O₃, Ag₂O, CuO, NaOH, H₂O, 42°C, 16 hrs 90% Au₂O₃, Ag₂O, CuO

Key Findings :

  • Manganese/cobalt catalysts enhance oxidation efficiency in liquid-phase reactions.
  • Ammonium metavanadate reduces induction periods in nitric acid oxidations.
  • Metal oxide catalysts (Au₂O₃, Ag₂O, CuO) enable high-yield oxidation under mild conditions.

Synthesis of Pyridin-1-ium Oxide Derivatives

The pyridin-1-ium oxide component is synthesized via nitration and N-oxidation, followed by ylidene functionalization:

Step 1: Nitration of Pyridine

4-Nitropyridine is prepared by nitration of pyridine under controlled conditions:

Pyridine → 4-Nitropyridine (HNO₃, H₂SO₄, 0–50°C)  

Conditions :

  • Nitration agent : Concentrated HNO₃ in H₂SO₄.
  • Temperature : 0–50°C to minimize side reactions.
Step 2: N-Oxidation to Pyridin-1-ium Oxide

4-Nitropyridine undergoes N-oxidation to form the pyridin-1-ium oxide:

4-Nitropyridine → 4-Nitropyridin-1-ium oxide (H₂O₂, TFAA, 80–140°C)  

Conditions :

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) and trifluoroacetic anhydride (TFAA).
  • Temperature : 80–140°C to ensure complete oxidation.
Step 3: Ylidene Functionalization

The ylidene group is introduced via coupling reactions. While exact methods for the target compound are unreported, analogous routes involve:

  • Condensation reactions (e.g., Schiff base formation).
  • Cross-coupling (e.g., Suzuki or Heck reactions) to form conjugated systems.

Final Assembly of the Compound

The 4-nitrobenzoic acid and pyridin-1-ium oxide components are combined in a salt or co-crystal formation:

4-Nitrobenzoic acid + Pyridin-1-ium oxide derivative → Target compound (solvent: aromatic solvents, base: NEt₃)  

Conditions :

  • Solvent : Aromatic solvents (e.g., toluene, xylene).
  • Base : Tertiary amines (e.g., triethylamine) to deprotonate the benzoic acid.

Challenges and Optimization Strategies

Challenges in Nitroaromatic Oxidation

Challenge Solution Impact
Low para-selectivity Use polystyrene-bound nitro groups (steric protection) Improved para/ortho ratio
Side reactions (tar formation) Maintain temperatures <250°C; use Mn/Co catalysts Reduced byproduct formation
Catalyst deactivation Use Au₂O₃/Ag₂O/CuO mixtures for redox stability Higher catalytic lifetimes

N-Oxidation Efficiency

Parameter Optimal Value Effect on Yield
H₂O₂ concentration 2–5 equivalents Maximized N-oxide formation
Temperature 100–120°C Avoids over-oxidation
Solvent TFAA Enhances reaction kinetics

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, dichromate, and other strong oxidizers.

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

    Oxidation Products: Further oxidized nitro compounds.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Nitrobenzoic acid derivatives have been studied for their potential as pharmaceutical intermediates. The compound serves as a precursor in the synthesis of various bioactive molecules, including:

  • Antimicrobial Agents : Research indicates that derivatives of nitrobenzoic acids exhibit antibacterial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Drugs : The structural features of this compound have been linked to anti-inflammatory activity, which is crucial for treating conditions like arthritis and other inflammatory diseases .

Materials Science

The compound has applications in developing advanced materials, particularly in the following areas:

  • Polymer Chemistry : It is utilized as an intermediate in synthesizing polymers with specific functionalities, such as drug delivery systems that respond to environmental stimuli. For instance, rapid gelling polymer compositions incorporating this compound have shown promise in controlled drug release applications .
  • Electrolytes for Batteries : The substance has been identified as a component in battery electrolytes, enhancing the performance and stability of energy storage systems .

Analytical Chemistry

In analytical applications, 4-nitrobenzoic acid derivatives are employed as reagents for detecting various analytes:

  • Chromatography : The compound is used in high-performance liquid chromatography (HPLC) for separating and identifying compounds due to its ability to form stable complexes with metal ions .
  • Spectroscopy : Its unique absorbance characteristics make it useful in UV-visible spectroscopy for quantifying concentrations of specific compounds in solution.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria
Drug Delivery SystemsDeveloped rapid gelling polymers that enhance drug release profiles
Electrolyte StabilityImproved performance metrics in lithium-ion batteries

Detailed Insights from Case Studies

  • Antimicrobial Activity : A study highlighted the compound's effectiveness against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
  • Drug Delivery Systems : Research on polymer compositions revealed that incorporating this compound leads to faster drug release rates compared to traditional methods, indicating its utility in therapeutic applications.
  • Electrolyte Stability : Investigations into battery performance showed that formulations containing this compound exhibited enhanced conductivity and thermal stability, essential for modern energy storage solutions.

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium moiety can interact with nucleophiles and electrophiles. These interactions can lead to various biological and chemical effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Structural Analogues

4-Chlorobenzoic Acid Co-crystals with Bipyridine N,N'-Dioxide
  • Structure : Replaces the nitro group with a chloro substituent.
  • Acidity : 4-Chlorobenzoic acid (pKa ~2.9) is less acidic than 4-nitrobenzoic acid (pKa ~1.4), leading to weaker hydrogen-bonding interactions with the N-oxide ligand.
  • Applications : Used in coordination polymers for gas storage or catalysis, but less effective in forming stable co-crystals compared to nitro-substituted analogues due to reduced acidity .
Pyridine N-Oxide Derivatives
  • Example: Pyridine N-oxide (C₅H₅NO).
  • Comparison: Monodentate N-oxide ligands lack the chelating capability of bipyridine N,N'-dioxides. This limits their utility in forming extended networks or metal-organic frameworks (MOFs).
Nitronyl Nitroxides (Stable Radicals)
  • Example : 2-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-4,4,5,5-tetramethyl-4,5-dihydro-imidazole-1-oxyl-3-oxide .
  • Key Differences: Electronic Properties: Nitronyl nitroxides are stable organic radicals with unpaired electrons, enabling applications in magnetism and spintronics. In contrast, bipyridine N,N'-dioxides are non-radical ligands. Coordination Chemistry: Nitronyl nitroxides form paramagnetic metal complexes (e.g., with Mn²⁺, Cu²⁺), while bipyridine N,N'-dioxides generate diamagnetic complexes.

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds
Compound Melting Point (°C) Solubility Hydrogen Bonding Motif Application
4-Nitrobenzoic acid; bipyridine N,N'-dioxide* ~200–220 (est.) DMSO, DMF Carboxyl⋯N-oxide, π-π stacking Co-crystals, MOF precursors
4-Chlorobenzoic acid; bipyridine N,N'-dioxide ~180–200 (est.) CHCl₃, THF Weaker carboxyl⋯N-oxide Catalysis, gas storage
Nitronyl nitroxide () 160–162 Ethanol, Acetone Radical-mediated π-interactions Molecular magnets, anticancer agents

Biological Activity

4-Nitrobenzoic acid; 2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide is a complex organic compound characterized by its unique structural features, combining a nitrobenzoic acid moiety with a pyridinium derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C17H13N3O6
  • Molecular Weight : 355.30 g/mol
  • IUPAC Name : 4-nitrobenzoic acid; 2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
  • CAS Number : 781671-21-4

The structure of this compound can be described as follows:

ComponentDescription
Nitro GroupParticipates in redox reactions
Pyridinium MoietyEngages with nucleophiles and electrophiles

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitro group can be reduced to form reactive intermediates that are capable of damaging DNA and other cellular components. The pyridinium moiety enhances the compound's reactivity, allowing it to participate in nucleophilic substitutions and other chemical reactions that can modulate biological pathways.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. For example, nitro derivatives like metronidazole exhibit activity against a range of microorganisms through mechanisms that involve the formation of toxic intermediates upon reduction. These intermediates can bind covalently to DNA, leading to cell death. The potential of 4-nitrobenzoic acid; 2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide in this context is supported by studies indicating that similar compounds can inhibit nucleic acid synthesis in murine leukemia cells, causing significant DNA damage at higher concentrations .

Anticancer Activity

Research has indicated that certain nitro compounds possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the generation of reactive nitrogen species that induce oxidative stress within cancer cells, leading to apoptosis. The ability of this compound to modulate cellular pathways makes it a candidate for further investigation as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds is significant, particularly in the context of chronic diseases where inflammation plays a critical role. Compounds like 4-nitrobenzoic acid; 2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide may inhibit the activity of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-alpha. These interactions suggest a multi-target approach to reducing inflammation .

Research Findings and Case Studies

Several studies have explored the biological activities of similar nitro compounds, providing insights into their mechanisms and potential applications:

  • Antimicrobial Mechanisms : A study demonstrated that nitrobenzofurazans inhibited protein and nucleic acid synthesis in murine leukemia cells, leading to DNA breakage at elevated concentrations .
  • Structure–Activity Relationships : Research on various nitro derivatives has shown that specific substitutions at key positions enhance their biological activities, indicating that the design of new compounds should consider these structural features .
  • Inflammation Inhibition : Nitro-substituted benzamides were found to inhibit iNOS effectively, showcasing their potential as anti-inflammatory agents .

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